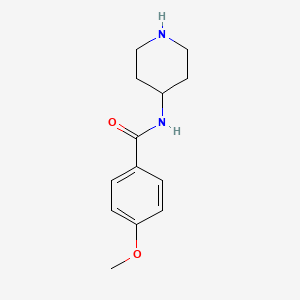

4-Methoxy-N-piperidin-4-yl-benzamide

Description

Evolution and Significance of Benzamide (B126) Derivatives in Pharmaceutical Research

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, are a versatile class of compounds with a rich history in medicinal chemistry. Their journey from simple organic molecules to key components of blockbuster drugs is a testament to their chemical stability and diverse biological activities. The amide bond provides a rigid planar unit capable of participating in crucial hydrogen bonding interactions with protein backbones, a fundamental aspect of molecular recognition.

The applications of benzamide-containing drugs are extensive, spanning a wide range of therapeutic areas. They are found in antipsychotics, antiemetics, prokinetics, and more recently, in targeted cancer therapies and treatments for neurological disorders. ontosight.airesearchgate.net The aromatic ring of the benzamide can be readily substituted, allowing for the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles. This synthetic tractability has made the benzamide scaffold a favorite among medicinal chemists for lead optimization campaigns. Furthermore, benzamide derivatives have been explored as inhibitors of various enzymes, demonstrating their capacity to interact with specific biological targets. nih.gov

Conformational Versatility and Biological Relevance of Piperidine (B6355638) Core Structures

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov Its prevalence is largely due to its conformational flexibility and the basic nature of the nitrogen atom, which is typically protonated at physiological pH. This positive charge allows for potent electrostatic interactions with acidic residues in protein binding pockets.

The non-planar, chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is critical for optimal target engagement. ontosight.ainih.gov This conformational versatility enables piperidine-containing molecules to adapt to the topography of diverse binding sites. ontosight.ainih.gov The introduction of a piperidine moiety into a drug candidate can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic profile. nih.gov The piperidine scaffold is a key structural feature in a multitude of approved drugs, including analgesics, antihistamines, and antipsychotics, highlighting its broad biological relevance and acceptance as a privileged structure in drug design.

Positioning of 4-Methoxy-N-piperidin-4-yl-benzamide within Privileged Scaffold Space

The compound this compound is a quintessential example of the strategic combination of two privileged scaffolds. It marries the hydrogen bonding capabilities and aromatic interactions of the 4-methoxybenzamide (B147235) moiety with the three-dimensional architecture and potential for ionic interactions of the N-substituted piperidine ring. This hybrid structure is designed to present a specific pharmacophore in a defined spatial orientation, enhancing its potential for selective interaction with biological targets.

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple, unrelated biological targets. The benzamide-piperidine combination falls squarely into this category. The methoxy (B1213986) group on the benzamide ring can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the linkage to the 4-position of the piperidine ring dictates the vector for further substitution and interaction.

While specific biological activity data for this compound is not extensively reported in publicly available literature, the therapeutic potential of this scaffold can be inferred from studies on closely related analogues. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent inhibitors of the presynaptic choline (B1196258) transporter (CHT), a key protein in cholinergic signaling. The structure-activity relationship (SAR) studies of these compounds highlight the importance of the benzamide and piperidine moieties for activity.

| Compound | Modification | IC50 at 100 nM Choline (μM) | IC50 at 10 μM Choline (μM) |

|---|---|---|---|

| Analog 1 (10q) | Piperidine replaced with (2-piperidin-1-yl)ethoxy | 0.76 | 0.53 |

| Analog 2 (10r) | Piperidine replaced with 2-morpholinoethoxy | 6.12 | 1.77 |

| Analog 3 (10l) | Removal of isopropyl group from piperidine ether | Inactive | Inactive |

| Analog 4 (10m, ML352) | Methylpiperidine ether analog | 0.24 | 1.26 |

Similarly, research on N-(piperidin-4-yl)benzamide derivatives has shown their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which are implicated in cancer. These studies underscore the versatility of the N-piperidinyl-benzamide core in targeting diverse biological pathways.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMABIEHAYKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy N Piperidin 4 Yl Benzamide and Analogues

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is the cornerstone of benzamide synthesis. The most common strategies involve the activation of a carboxylic acid to facilitate its reaction with an amine. nih.gov One of the oldest and most fundamental methods is the Schotten-Baumann reaction, which typically involves the reaction of an amine with an acyl chloride under basic conditions. core.ac.ukyoutube.com

Modern synthetic chemistry has expanded the repertoire of amide bond formation techniques to include a variety of coupling reagents that generate reactive acylating intermediates in situ. researchgate.net These reagents are particularly useful when substrates contain sensitive functional groups that are incompatible with the harsh conditions of acyl chloride formation. nih.gov For instance, peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for creating benzamides under mild conditions. nih.gov Another approach is the direct condensation of carboxylic acids and amines, which can be mediated by Lewis acids such as titanium tetrachloride (TiCl4). nih.govcore.ac.uk This method is attractive due to its low environmental impact. nih.gov

A less common but innovative method involves the direct electrophilic amidation of aromatic compounds using reagents like cyanoguanidine in the presence of a strong acid, which can form the benzamide in a single step from the arene. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acyl Chloride Method (Schotten-Baumann) | Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Amine, Base (e.g., pyridine (B92270), triethylamine) | Often requires heating for acyl chloride formation, followed by reaction with amine at room temperature or 0 °C. | High reactivity of acyl chloride, often leading to high yields. | core.ac.ukresearchgate.net |

| Coupling Reagent Method | Carboxylic acid, Amine, Coupling agent (e.g., HATU, EDC), Base | Mild conditions, typically room temperature. | High functional group tolerance, avoids harsh reagents. | nih.govevitachem.com |

| Direct Condensation (Lewis Acid Catalysis) | Carboxylic acid, Amine, TiCl₄ | Performed in pyridine at elevated temperatures (e.g., 85 °C). | Environmentally attractive, avoids activating agents. | nih.gov |

| Electrophilic Aromatic Substitution | Arene, Cyanoguanidine, Triflic acid (CF₃SO₃H) | Elevated temperatures (e.g., 60 °C). | Direct conversion of arenes to benzamides. | nih.gov |

Preparation of the 4-Methoxybenzoyl Moiety and its Precursors

The 4-methoxybenzoyl moiety is typically derived from its corresponding carboxylic acid, 4-methoxybenzoic acid. For use in amide coupling reactions, it is often converted into a more reactive species, most commonly 4-methoxybenzoyl chloride. chemicalbook.comguidechem.com The direct chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂) is a widely used method. chemicalbook.comguidechem.com An alternative chlorinating agent is oxalyl chloride, which can be used with a catalytic amount of DMF. chemicalbook.com

While effective, these methods can produce corrosive by-products like hydrogen chloride and sulfur dioxide. guidechem.com An alternative industrial process involves the reaction of 4-methoxybenzoic acid with trichloromethylbenzene in the presence of a Lewis acid catalyst, such as zinc chloride, which avoids the generation of sulfur dioxide. guidechem.com The reaction is typically conducted at high temperatures (100-150°C) and can achieve high yields. guidechem.com

| Chlorinating Agent | Co-reagents/Catalyst | Conditions | Key By-products | Reference |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | None | Reflux | HCl, SO₂ | chemicalbook.comguidechem.com |

| Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Room temperature | HCl, CO, CO₂ | chemicalbook.com |

| Trichloromethylbenzene | Zinc chloride (ZnCl₂) | 100-150 °C | Benzoyl chloride, HCl | guidechem.com |

Synthesis of the Piperidin-4-yl Amine Fragment and its Derivatives

The piperidin-4-yl amine fragment, 4-aminopiperidine (B84694), is a key building block. sigmaaldrich.com The piperidine (B6355638) scaffold is a prevalent motif in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govresearchgate.net A common industrial approach to the piperidine ring is the hydrogenation of the corresponding pyridine precursor. nih.govresearchgate.net

The synthesis of more complex derivatives, such as those with substituents on the piperidine ring, allows for the exploration of structure-activity relationships. For example, a facile method for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net A general five-step method has also been developed for synthesizing 3-alkyl-4-anilidopiperidines starting from N-phenethyl-4-piperidone. researchgate.net These diverse synthetic routes provide access to a wide array of substituted piperidine amines for incorporation into the final benzamide structure. researchgate.net

Regioselective Coupling Reactions for the Construction of the 4-Methoxy-N-piperidin-4-yl-benzamide Core

With the two precursor fragments in hand, the final step is their regioselective coupling to form the central amide bond. This transformation directly applies the strategies outlined in section 2.1.

The most straightforward method involves the reaction of 4-methoxybenzoyl chloride with 4-aminopiperidine in the presence of a base like triethylamine (B128534) or potassium carbonate to neutralize the HCl by-product. researchgate.net

Alternatively, a one-pot procedure using a coupling agent is common. For instance, 4-methoxybenzoic acid can be coupled directly with 4-aminopiperidine using a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent such as dichloromethane. evitachem.com Peptide coupling reagents like HATU are also highly effective for this transformation, as demonstrated in the synthesis of analogous structures. nih.gov These methods are generally preferred in medicinal chemistry due to their mild conditions and broad substrate scope.

Advanced Derivatization and Scaffold Functionalization Approaches

To create analogues of this compound, functionalization can be performed on either the benzenoid ring or the piperidine ring.

The aromatic ring of the 4-methoxybenzoyl moiety is amenable to various electrophilic substitution reactions. Halogenation, for instance, can be achieved on the 4-methoxybenzoyl chloride precursor. A patented process describes the chlorination of 4-methoxybenzoyl chloride with molecular chlorine at elevated temperatures (150-225°C) in the absence of light to achieve side-chain chlorination, though ring-chlorination can also occur. google.com

More advanced C-H activation strategies allow for direct alkylation of the benzamide ring. Palladium-catalyzed ortho-C–H alkylation has been demonstrated on N-methoxybenzamides, using the amide itself as a directing group. researchgate.net This provides a modern and efficient route to introduce alkyl groups at specific positions on the aromatic ring. rsc.org Similarly, ortho-C-H methoxylation can be used to introduce additional methoxy (B1213986) groups, which can then direct further functionalization like halogenation to access complex and underrepresented substitution patterns on the benzene (B151609) ring. nih.gov

The piperidine ring offers multiple sites for modification, with the secondary amine nitrogen being the most common. N-alkylation is readily achieved by treating the piperidine derivative with an alkyl halide in the presence of a base. researchgate.net Common conditions include using potassium carbonate in a solvent like DMF or acetonitrile. researchgate.net For example, N-alkylation of a piperidine with various benzyl (B1604629) chlorides can be accomplished using K2CO3 in ethanol (B145695) under microwave irradiation. echemi.com In some cases, stronger bases like sodium hydride (NaH) in DMF may be employed. researchgate.net

Beyond N-alkylation, the carbon framework of the piperidine ring can also be modified. Regioselective alkylation at the C3 position of piperidine has been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to an enamine intermediate which can then be alkylated. odu.edu The synthesis of piperidine ring variations, such as moving from a six-membered ring to other heterocyclic systems, is also a key strategy in drug discovery to modulate the compound's properties. nih.govajchem-a.com

| Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl bromide or iodide | None (forms salt) | Acetonitrile | Room temperature, slow addition | researchgate.net |

| Alkylating agent | K₂CO₃ | DMF | Room temperature | researchgate.net |

| Alkylating agent | NaH | DMF | 0 °C to room temperature | researchgate.net |

| Substituted benzyl chloride | K₂CO₃ | Ethanol | Microwave, 80 °C, 40 min | echemi.com |

Introduction of Bridging and Linker Units in Related Analogues

The incorporation of bridging units into a piperidine ring creates a bicyclic system, which can confer conformational rigidity and improve physicochemical properties. Similarly, the addition of linker units can enable the creation of dimeric or conjugated molecules with novel biological activities.

Bridged Piperidine Analogues

The rationale for introducing bridged structures into piperidine-containing molecules is to enhance their three-dimensionality, which can lead to improved drug-like properties. nih.gov Strategies to create these bridged systems often involve multi-step syntheses starting from functionalized piperidines or their precursors.

One common approach involves the construction of the bicyclic scaffold prior to the attachment of the benzamide moiety. For instance, a pre-formed bridged piperidine amine, such as an azabicyclo[X.Y.Z]alkane amine, can be coupled with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid using standard amide bond formation conditions.

General Synthetic Approach to Bridged Analogues:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of Bridged Piperidine | Varies depending on the desired bicyclic system (e.g., intramolecular cyclization) | Bridged piperidine intermediate |

| 2 | Amide Coupling | 4-methoxybenzoic acid, coupling agents (e.g., HATU, DCC), base (e.g., DIPEA), solvent (e.g., DMF) | Bridged this compound analogue |

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DCC: N,N'-Dicyclohexylcarbodiimide, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide

The added rigidity from the bridge can help in understanding the binding interactions with biological targets by locking the molecule into a more defined conformation. nih.gov

Introduction of Linker Units

Linker units can be introduced to create dimeric compounds or to attach the molecule to other moieties, such as fluorescent tags or larger drug delivery systems. Poly(ethylene glycol) (PEG) and oligo(ethylene glycol) (OEG) chains are common linkers due to their biocompatibility, water solubility, and varied lengths. nih.govbiochempeg.com

The synthesis of such linked analogues typically involves a functionalized piperidine that can react with a bifunctional linker. For example, the piperidine nitrogen of a 4-methoxy-N-(piperidin-4-yl)benzamide precursor can be alkylated with a linker containing two reactive ends, such as a dihalide or a di-tosylate.

Illustrative Synthesis of a Dimeric Analogue:

A common strategy would involve the N-alkylation of two molecules of a suitable piperidine precursor with a bifunctional linker.

| Starting Material | Linker | Reaction Conditions | Product |

| N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide | 1,4-dibromobutane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | Dimeric compound linked by a butyl chain |

Alternatively, heterobifunctional linkers with orthogonal reactive groups (e.g., an azide (B81097) and a mesylate) can be used for more complex conjugations. nih.govnih.gov This allows for the sequential attachment of the piperidine-containing molecule and another chemical entity. For instance, an azide-terminated OEG linker can be attached to the piperidine nitrogen via its other reactive end (e.g., a tosylate). The resulting azide-functionalized molecule can then be coupled to an alkyne-containing molecule using a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). rsc.org

The choice of linker length and composition can significantly impact the properties of the final molecule, influencing factors such as solubility and the spatial orientation of the connected moieties.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy N Piperidin 4 Yl Benzamide Derivatives

Ligand-Based Pharmacophore Model Generation and Validation

Pharmacophore modeling is a crucial tool in drug discovery, allowing for the identification of essential chemical features of a molecule that are responsible for its biological activity.

For derivatives of 4-Methoxy-N-piperidin-4-yl-benzamide, pharmacophore models would typically identify a set of key chemical features that are critical for their interaction with a biological target. While a specific model for this compound is not publicly available, based on its structure and studies of similar benzamide (B126) and piperidine-containing compounds, a hypothetical pharmacophore model can be proposed. The essential features would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group.

A Hydrogen Bond Donor: The N-H group of the benzamide.

A Hydrophobic/Aromatic Region: The methoxy-substituted benzene (B151609) ring.

A Positive Ionizable Feature: The nitrogen atom within the piperidine (B6355638) ring, which can be protonated at physiological pH.

The spatial arrangement of these features is critical for the molecule to fit into the binding site of its target protein and elicit a biological response. The validation of such a pharmacophore model would involve assessing its ability to distinguish between active and inactive compounds from a database.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. mdpi.comnih.gov This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates. nih.gov For instance, a pharmacophore model based on the essential features of this compound derivatives could be used to identify new scaffolds that maintain the key interaction points but have different core structures. This approach can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. mdpi.comnih.gov

Structure-Based Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comscispace.com This method is instrumental in understanding the binding mechanism and guiding the design of more potent inhibitors. mdpi.comscispace.com

In the absence of a specific crystal structure of this compound bound to a target, molecular docking simulations can be used to predict its binding mode. For example, in studies of similar benzamide derivatives targeting enzymes like acetylcholinesterase, the benzamide portion often orients towards the active site gorge. mui.ac.ir It is plausible that this compound would adopt a similar orientation, with the methoxybenzene ring positioned within a hydrophobic pocket and the piperidine moiety extending towards the solvent-exposed region or interacting with other residues at the periphery of the active site. The precise orientation would be dictated by the specific topology and amino acid composition of the target's binding pocket.

Molecular docking simulations also provide detailed information about the non-covalent interactions that stabilize the protein-ligand complex. For this compound, the following interactions with amino acid residues in a hypothetical target's active site could be anticipated:

Hydrogen Bonds: The amide N-H could act as a hydrogen bond donor to an acceptor group on a residue like aspartate or glutamate. The carbonyl oxygen could act as a hydrogen bond acceptor from a donor group on a residue such as serine or tyrosine. mui.ac.ir

Hydrophobic Interactions: The benzene ring and the piperidine ring would likely engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and valine. The methoxy (B1213986) group could also contribute to these interactions.

Pi-Pi Stacking: The aromatic ring of the benzamide could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

A hypothetical representation of these interactions is summarized in the table below.

| Interaction Type | Ligand Feature | Potential Interacting Residue Types |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Tyrosine, Asparagine |

| Hydrophobic | Methoxybenzene Ring, Piperidine Ring | Phenylalanine, Leucine, Valine, Alanine |

| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netarchivepp.com For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. researchgate.netarchivepp.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of benzamide derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Molecular_Weight) + c3*(H_Bond_Donors)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Such a model, once validated, can be a powerful tool for prioritizing the synthesis of new derivatives with potentially enhanced activity. For instance, if the model indicates that higher hydrophobicity is correlated with increased activity, medicinal chemists can focus on synthesizing analogues with more lipophilic substituents.

Development of 2D and 3D-QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel derivatives, thereby prioritizing synthetic efforts.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, van der Waals radii), and topological (e.g., connectivity indices, shape indices). For a series of this compound derivatives, a 2D-QSAR model would be developed by first calculating a wide range of these descriptors for each compound. Subsequently, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be employed to build a linear equation that relates a subset of these descriptors to the observed biological activity.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules. The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In these methods, the molecules in a dataset are aligned based on a common scaffold, and their steric and electrostatic fields are calculated at various grid points surrounding the molecules. The variations in these fields are then correlated with the biological activity using PLS. The results of a 3D-QSAR study are often visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease activity. For this compound derivatives, a 3D-QSAR study could provide valuable insights into the spatial requirements for optimal interaction with a biological target.

A hypothetical workflow for developing a QSAR model for this compound derivatives is presented in the table below.

| Step | Description |

| 1. Data Set Selection | A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. |

| 2. Molecular Modeling | The 2D structures of the compounds are drawn, and their 3D structures are generated and energetically minimized. |

| 3. Descriptor Calculation | A variety of 2D and 3D molecular descriptors are calculated for each molecule in the dataset. |

| 4. Model Building | Statistical methods are used to establish a relationship between the descriptors and the biological activity. The dataset is typically divided into a training set for model development and a test set for validation. |

| 5. Model Validation | The predictive power of the QSAR model is assessed using various statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE). |

Analysis of Molecular Descriptors Correlating with Biological Potency

The identification of molecular descriptors that significantly correlate with biological potency is a key outcome of QSAR studies. These descriptors provide insights into the physicochemical properties that govern the activity of the compounds. For this compound derivatives, several types of descriptors could be important.

Electronic Descriptors: The electronic properties of the benzamide and piperidine rings can influence their interactions with biological targets. Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic partial charges, can be crucial. For instance, the methoxy group on the benzamide ring is an electron-donating group, which can affect the electron density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions.

Steric Descriptors: The size and shape of the molecule are critical for its binding to a target. Descriptors related to molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be important. The substitution pattern on the piperidine ring, for example, can significantly alter the steric profile of the molecule and its fit within a binding pocket.

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule. Indices such as the Kier & Hall connectivity indices and the Wiener index can capture aspects of molecular shape and size that are relevant to biological activity.

The following table provides examples of molecular descriptors and their potential relevance to the biological potency of this compound derivatives.

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions, hydrogen bonding, and charge-transfer interactions with the target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule into the binding site and can impact binding affinity. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the overall size, shape, and branching of the molecule, which can be related to its binding conformation. |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a ligand-protein complex.

For this compound and its derivatives, MD simulations can be employed to:

Explore Conformational Ensembles: In solution or within a binding site, molecules are not static but exist as an ensemble of different conformations. MD simulations can sample these conformations, providing a more realistic representation of the molecule's behavior.

Assess Binding Stability: By simulating the ligand-protein complex over a period of nanoseconds to microseconds, the stability of the binding pose can be evaluated. The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation.

Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and salt bridges. The persistence of these interactions over the simulation time can indicate their importance for binding affinity.

Calculate Binding Free Energies: Advanced techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of a ligand to its target from the MD simulation trajectories.

In Silico Prediction of Biological Targets and Activity Spectra for Piperidine Derivatives

In the early stages of drug discovery, the biological targets of a novel compound may not be known. In silico target prediction methods can be used to generate hypotheses about the potential protein targets and biological activities of a molecule. nih.gov These approaches are particularly useful for piperidine derivatives, which are known to interact with a wide range of biological targets. nih.gov

Several computational strategies can be employed for target prediction:

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. A new molecule, such as a this compound derivative, can be compared to databases of known active compounds using various molecular fingerprints or 2D/3D similarity measures.

Structure-Based Approaches (Inverse Docking): If the 3D structure of the compound is known, it can be docked against a library of protein structures to identify potential binding partners. The docking scores are used to rank the potential targets.

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. The 3D structure of a this compound derivative can be screened against a database of pharmacophore models to identify potential targets.

Machine Learning and Data Mining: These approaches use large datasets of known drug-target interactions to train models that can predict the targets for new compounds.

Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for in silico target and activity prediction. nih.gov These tools can provide a list of probable targets and a spectrum of potential biological activities for a given molecule, which can then be validated experimentally. nih.gov For instance, in silico analyses of piperidine derivatives have suggested potential activities in the treatment of central nervous system diseases and as antimicrobial agents. nih.gov

Mechanistic Investigations into the Biological Actions of Benzamide Piperidine Compounds

Modulation of Histone Deacetylase (HDAC) Isoforms (e.g., HDAC1, HDAC2, HDAC3)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. mdpi.com This deacetylation process leads to chromatin condensation and transcriptional repression. explorationpub.commdpi.com The benzamide (B126) group is a known zinc-binding group, a key feature for the inhibition of zinc-dependent HDACs, which include the Class I isoforms HDAC1, HDAC2, and HDAC3. mdpi.comnih.gov

Selective Inhibition Mechanisms and Isoform Specificity

Benzamide-containing compounds, such as entinostat (B1683978) (MS-275), are known to inhibit Class I HDACs. mdpi.com The mechanism of inhibition involves the coordination of the benzamide's carbonyl and amino groups to the zinc ion within the enzyme's active site. nih.gov The selectivity of benzamide derivatives for different HDAC isoforms is often dictated by the substitutions on the benzamide ring and the nature of the "cap" group that interacts with the rim of the active site. explorationpub.comnih.gov

For instance, substitutions at the 2-position of the benzamide ring can dramatically alter isoform selectivity. A 2-methylthiobenzamide has been shown to be highly selective for HDAC3, while a 2-hydroxybenzamide derivative loses this selectivity and inhibits HDAC1, HDAC2, and HDAC3. nih.gov Given the 4-methoxy substitution in 4-Methoxy-N-piperidin-4-yl-benzamide, it is plausible that it could interact with the active site of Class I HDACs. However, without direct experimental evidence, its specific isoform selectivity remains to be determined. The piperidine (B6355638) ring acts as the "cap" group and its interactions with surface residues of the different HDAC isoforms would be a key determinant of any potential selectivity.

Impact on Cellular Processes Regulated by HDACs

Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the potential for gene re-expression. This can impact a multitude of cellular processes, including cell cycle progression, differentiation, and apoptosis. The specific cellular outcomes depend on which HDAC isoforms are inhibited. For example, inhibition of HDAC1 and HDAC2 has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Selective inhibition of HDAC3 has also been shown to have therapeutic potential in various diseases. Should this compound prove to be an inhibitor of one or more Class I HDACs, it could theoretically influence these fundamental cellular processes.

Interaction with Rho-Associated Kinase (ROCK) Enzymes (e.g., ROCK1, ROCK2)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, motility, and contraction. nih.gov The two isoforms share a high degree of homology in their kinase domains. researchgate.net Inhibition of ROCK has shown therapeutic promise in cardiovascular diseases, and researchers have explored various chemical scaffolds for their ROCK inhibitory potential. nih.gov

Studies on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have demonstrated their potential as ROCK1 inhibitors. nih.govresearchgate.net While this compound is structurally distinct, the presence of the benzamide core suggests that this class of molecules could potentially fit into the ATP-binding pocket of ROCK enzymes. The 4-methoxy substitution and the N-piperidin-4-yl group would influence the binding affinity and selectivity for ROCK1 versus ROCK2. The subcellular localizations of ROCK1 and ROCK2 differ, with ROCK1 being more cytosolic and ROCK2 being more abundant in specific muscle and brain structures. nih.gov Any potential inhibitory activity of this compound on these isoforms could, therefore, lead to distinct cellular effects. However, there is currently no direct evidence to confirm the interaction of this specific compound with ROCK enzymes.

Antiviral Mechanisms (e.g., Hepatitis B Virus Capsid Assembly Modulation, Cytomegalovirus Inhibition)

Recent research has highlighted the potential of benzamide derivatives as antiviral agents, targeting various stages of the viral life cycle.

One of the most promising antiviral mechanisms for benzamide compounds is the modulation of Hepatitis B Virus (HBV) capsid assembly. nih.gov Certain benzamide derivatives have been shown to act as capsid assembly modulators (CAMs), which interfere with the normal formation of the viral capsid. nih.govnih.govplos.org These CAMs can induce the formation of non-functional or empty capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent DNA replication. nih.gov Mechanistic studies suggest that these benzamide derivatives bind to a specific pocket on the HBV core protein, known as the heteroaryldihydropyrimidine (HAP) pocket, which is located at the interface between core protein dimers. nih.gov This interaction disrupts the normal protein-protein interactions required for proper capsid formation. This mechanism represents a promising therapeutic strategy for chronic HBV infection.

In the context of Cytomegalovirus (CMV), a member of the herpesvirus family, research has focused on structurally related piperidine-4-carboxamides. nih.govmdpi.com These compounds have been identified as inhibitors of CMV replication. nih.gov While the precise mechanism of action for these piperidine-4-carboxamides is still under investigation, they appear to act at an early stage of the viral life cycle. nih.gov Given the structural similarity, it is conceivable that this compound could exhibit anti-CMV activity, although this requires experimental validation.

Cholinergic System Modulation

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is critical for a wide range of physiological functions. Enzymes that regulate acetylcholine levels, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are important therapeutic targets, particularly in neurodegenerative diseases like Alzheimer's disease. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibition of AChE and BuChE increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission. nih.gov While many compounds have been investigated as cholinesterase inhibitors, there is no direct evidence in the reviewed literature to suggest that this compound is a potent inhibitor of either AChE or BuChE.

However, a study on a closely related series of compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, identified them as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov The CHT is responsible for the high-affinity uptake of choline, the precursor for acetylcholine synthesis, into cholinergic neurons. nih.gov Inhibition of CHT would lead to a depletion of acetylcholine, which is a different mechanism of cholinergic modulation compared to the direct inhibition of cholinesterases. Kinetic studies of various inhibitors on AChE and BuChE often reveal different modes of inhibition, such as competitive, non-competitive, or mixed-type inhibition, which provides insight into their interaction with the enzyme's active or allosteric sites. researchgate.netresearchgate.net Further research would be necessary to determine if this compound has any activity on AChE or BuChE and to characterize the kinetics of such an interaction.

Inhibition of Presynaptic Choline Transporter (CHT)

While direct studies on this compound are not prevalent in the reviewed literature, research into structurally similar compounds provides valuable insights. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been identified as novel inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov The CHT is a critical protein responsible for the sodium- and chloride-dependent uptake of choline into neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). nih.gov

Investigations into these related benzamide compounds emerged from high-throughput screening, leading to the identification of potent and selective CHT inhibitors. nih.gov Structure-activity relationship (SAR) studies on this series explored modifications around the piperidine substituent and the amide functionality. nih.govresearchgate.net These efforts led to the development of compounds like ML352, which demonstrated noncompetitive inhibition of CHT, suggesting an allosteric mechanism of action. nih.gov The research highlighted that 3-(piperidin-4-yl)oxy substituents were generally favored for activity over other variations. nih.gov

It is important to note that these findings pertain to compounds with an ether linkage between the benzamide and piperidine moieties. The absence of this linker in this compound means that these results, while informative about the general pharmacophore, cannot be directly extrapolated.

Regulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Research on N-(piperidin-4-yl)benzamide derivatives has revealed a role in the regulation of Hypoxia-Inducible Factor 1 (HIF-1) pathways. researchgate.netnih.gov Contrary to an inhibitory role, studies indicate that certain derivatives of this chemical class act as activators of HIF-1α. researchgate.netnih.gov HIF-1 is a key transcriptional regulator that allows cells to adapt to low oxygen (hypoxic) conditions.

In one study, novel N-(piperidin-4-yl)benzamide derivatives were designed and synthesized, and their biological activity was evaluated in HepG2 cancer cells. nih.gov The findings showed that specific compounds in this series induced the expression of HIF-1α protein. nih.gov This upregulation of HIF-1α also led to the expression of its downstream target gene, p21, and an increase in cleaved caspase-3, ultimately promoting apoptosis (programmed cell death) in tumor cells. nih.gov This suggests a mechanism where exorbitant expression of HIF-1α can have anticancer effects. researchgate.net

Table 1: Effects of N-(piperidin-4-yl)benzamide Derivatives on HIF-1α Pathway

| Compound Class | Effect on HIF-1α | Downstream Effect | Reference |

|---|

Interaction with Specific Receptor Systems (e.g., 5-HT1F Receptor Agonism, Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism)

The interaction of this compound with various receptor systems has been explored through studies on related analogs.

Histamine H3 Receptor Antagonism: The histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. nih.gov Antagonism of this receptor is a therapeutic strategy for various neurological disorders. While direct data on this compound is scarce, research on 4-(1-substituted piperidin-4-yloxy) benzamide derivatives has shown them to be potent H3 receptor antagonists. researchgate.net Again, these compounds feature an ether linkage not present in the subject compound. The piperidine moiety is a common structural feature in many H3R antagonists. nih.govnih.gov

Sigma-1 Receptor Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions. nih.gov The piperidine moiety is recognized as a critical structural element for affinity to the sigma-1 receptor. nih.gov Studies on various piperidine derivatives have explored their affinity for sigma receptors. unict.itnih.gov For instance, research has shown that N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide displays sigma-1 receptor affinity and selectivity. unict.it However, specific binding data for this compound is not available in the reviewed literature.

5-HT1F Receptor Agonism: There is currently no available research data from the conducted searches to suggest that this compound acts as a 5-HT1F receptor agonist.

Inhibition of Monoglyceride Lipase (B570770) (MAGL)

Monoglyceride lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govresearchgate.net Inhibition of MAGL is a therapeutic target for various neurological and inflammatory conditions. nih.gov The development of MAGL inhibitors has included various chemical scaffolds, including those containing piperidine rings. nih.govresearchgate.netresearchgate.net For instance, a class of benzylpiperidine-based derivatives has been identified as potent, reversible, and selective MAGL inhibitors. nih.govresearchgate.net However, the conducted literature search did not yield specific data on the MAGL inhibitory activity of this compound.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, purines, and several amino acids. nih.govrjpbr.com It is a well-established target for antimicrobial and anticancer drugs. nih.govrjpbr.comnih.gov Various classes of compounds have been investigated as DHFR inhibitors, including those incorporating a piperidine moiety. nih.govmdpi.com For example, a series of 4-piperidine-based thiosemicarbazones has been evaluated for DHFR inhibitory potential. nih.gov Despite the exploration of piperidine-containing molecules as DHFR inhibitors, there is no specific information in the searched scientific literature regarding the activity of this compound against this enzyme.

Structure Activity Relationship Sar Studies of 4 Methoxy N Piperidin 4 Yl Benzamide Analogues

Influence of Substituent Position and Electronic Properties on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring is a critical component for molecular recognition, and alterations to its substitution pattern profoundly impact the biological activity of the analogues. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—and their position (ortho, meta, or para) dictate the molecule's interaction with its target. libretexts.orglibretexts.org

In a series of N-(piperidin-4-yl)benzamide derivatives developed as potential antitumor agents, structure-activity relationship studies highlighted the importance of the para-position on the phenyl ring. The presence of a chlorine or hydroxyl group at this position was found to significantly enhance antitumor activity. researchgate.net Conversely, introducing a chlorine atom or a nitro-group elsewhere on the same benzene (B151609) ring was shown to substantially decrease anti-proliferative activity in a different series of N-substituted benzamide derivatives. nih.govresearchgate.netdocumentsdelivered.com

The electronic nature of these substituents plays a key role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions like π-π stacking or cation-π interactions with the biological target. rsc.org Conversely, electron-withdrawing groups decrease electron density and can alter the acidity of nearby protons, influencing hydrogen bonding capabilities. libretexts.orglibretexts.org For instance, in one study, a methoxy (B1213986) group (electron-donating) was found to slightly increase stereoselectivity in a photochemical reaction, whereas a cyano group (electron-withdrawing) significantly lowered it. nih.gov

These findings underscore the sensitivity of the benzamide core to electronic and positional changes, providing a roadmap for fine-tuning the activity of these analogues.

Impact of N-Substitution and Stereochemistry on the Piperidine (B6355638) Moiety

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution pattern, particularly at the nitrogen atom, is a key determinant of biological activity and selectivity. researchgate.netajchem-a.com The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

In studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter (CHT) inhibitors, the SAR around the piperidine substituent was found to be quite specific. For example, replacing an N-isopropyl group on a related piperidine ether with an unsubstituted amine (NH) led to a significant loss of activity. However, substitution with a smaller methyl group resulted in an equipotent compound, indicating that while some substitution is necessary, steric bulk is a limiting factor. nih.gov

The position of substitution also matters. Moving an N-methylpiperidine group from the 4-position to the 3-position of the oxy-benzamide scaffold was tolerated but resulted in reduced activity. nih.gov Further research into N-substituted piperidine analogues has demonstrated that modifications at this position can be leveraged to develop multipotent molecules for complex conditions like Alzheimer's disease. ajchem-a.com

Stereochemistry, while not extensively detailed in the provided context for this specific scaffold, is a well-established factor in the activity of chiral piperidine derivatives. The spatial arrangement of substituents can dictate the precise fit of the molecule into a binding pocket, with different enantiomers often exhibiting vastly different potencies and effects.

Role of the Amide Linkage and its Substituents in Biological Activity

The amide linkage is a cornerstone of the 4-Methoxy-N-piperidin-4-yl-benzamide scaffold, providing structural rigidity and crucial hydrogen bonding capabilities. This functional group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), facilitating key interactions with biological targets like enzymes and receptors. mdpi.com

Modification of the amide group, for instance through N-methylation, is a common strategy in medicinal chemistry. This change removes the hydrogen bond donating capacity and can alter the molecule's conformation, which may either enhance or diminish activity depending on the specific target interactions. researchgate.net The polarity of the amide group is also a key feature; intramolecular hydrogen bonding between the amide and an adjacent substituent (such as a 6-hydroxy group on the benzamide ring) can mask this polarity, paradoxically increasing the molecule's lipophilicity. nih.gov

Bioisosteric Replacements of Core Structures and Peripheral Groups

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. nih.gov This approach has been applied to analogues of this compound to improve potency, selectivity, and pharmacokinetic profiles.

A prime example is seen in the exploration of the piperidine moiety. In the development of CHT inhibitors, the 4-isopropylpiperidine (B35371) ether moiety was subjected to bioisosteric replacement. nih.gov While replacing the piperidine with bulky cycloalkyl groups like cyclohexyl or cyclopentyl resulted in inactive compounds, other replacements were more successful. nih.gov The data below illustrates these findings.

| Original Moiety | Bioisosteric Replacement | Relative Activity | IC₅₀ (μM) nih.gov |

|---|---|---|---|

| 4-Isopropylpiperidine ether | Cyclohexyl | Inactive | N/A |

| 4-Isopropylpiperidine ether | Cyclopentyl | Inactive | N/A |

| 4-Isopropylpiperidine ether | (2-piperidin-1-yl)ethoxy | Active | 0.76 |

| 4-Isopropylpiperidine ether | 2-morpholinoethoxy | Less Active | 6.12 |

This table clearly shows that the morpholine-containing analogue was approximately 10-fold less active than its piperidine counterpart, demonstrating that even subtle changes in the bioisostere can have a significant impact on potency. nih.gov Similarly, the amide linkage itself can be replaced by bioisosteres like 1,2,4-oxadiazoles to enhance metabolic stability. mdpi.com In another study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a benzamide series was shown to enhance anti-leukemic activity. nih.gov

Correlations between Conformational Flexibility and Receptor/Enzyme Selectivity

The degree of conformational flexibility in a molecule can be a deciding factor in its binding affinity and, crucially, its selectivity for a specific receptor or enzyme subtype. While rigid structures can provide a highly optimized fit for a single target, controlled flexibility can allow a molecule to adapt to the binding site, potentially leading to higher potency. nih.govmdpi.com

In the development of D3 receptor antagonists, a class of compounds was designed with a conformationally flexible scaffold based on metoclopramide (B1676508) combined with eticlopride-based benzamides. mdpi.com This flexibility was intended to allow the secondary binding fragment of the molecule to interact strongly with a secondary binding site on the receptor, while the primary fragment remained anchored to the orthosteric site. mdpi.com This strategy proved highly effective, yielding analogues with excellent D3 receptor affinities (Ki = 0.8–13.2 nM) and remarkable selectivity over the closely related D2 receptor (ranging from 22- to 180-fold). mdpi.com

Computational studies confirmed that this high potency and selectivity were the result of these specific interactions with the secondary binding site, which would not be possible with a more rigid scaffold. mdpi.com The ability of these flexible molecules to compete effectively against the endogenous ligand dopamine (B1211576) further validated this design approach. mdpi.com This demonstrates a clear correlation: incorporating a flexible scaffold can be a successful strategy for achieving high selectivity between closely related receptor subtypes. mdpi.com

Pre Clinical Biological Evaluation in Advanced Research Models

In Vitro Assays for Target Engagement and Functional Characterization

The initial stages of pre-clinical assessment involve biochemical assays to understand how a compound interacts with specific molecular targets. For the benzamide (B126) class of molecules, this includes evaluating effects on enzymes and cellular receptors.

While specific enzyme inhibition data for 4-Methoxy-N-piperidin-4-yl-benzamide is not extensively detailed in publicly available literature, research on structurally related benzamide derivatives has identified several key enzymatic targets. These findings suggest potential mechanisms of action for this chemical family.

Poly(ADP-ribose) polymerase-1 (PARP-1): Certain benzamide derivatives have been developed as highly potent PARP-1 inhibitors. One such derivative, compound 13f , demonstrated excellent PARP-1 inhibitory effect with an IC₅₀ value of 0.25 nM. bohrium.com PARP-1 is a critical enzyme in the DNA damage repair pathway, making it a valuable target in oncology.

Tubulin Polymerization: A series of N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is a clinically validated anti-cancer mechanism. Compound 20b from this series exhibited significant antiproliferative activities with IC₅₀ values ranging from 12 to 27 nM against various cancer cell lines. nih.gov

Influenza A Nucleoprotein (NP): The influenza virus nucleoprotein is essential for viral genome functions and is highly conserved, making it an attractive antiviral target. A series of benzamide derivatives were designed as new inhibitors of NP, with the most potent compound exhibiting an IC₅₀ value of 0.27 μM in blocking the replication of the A/WSN/33 influenza A virus strain. scirp.orgresearchgate.net

These examples highlight that the broader benzamide chemical class can be engineered to inhibit diverse and therapeutically relevant enzymes.

The ability of this compound and its analogs to bind to and modulate the function of cellular receptors is a key area of investigation. While specific binding data for the title compound is limited, studies on related structures indicate potential interactions with neurotransmitter systems.

A complex benzamide derivative, p-MPPI , has been shown to bind with high affinity to the 5-hydroxytryptamine receptor 1A (5-HT₁ₐ). It displayed a Kᵢ value of 0.32 nM for the human receptor and 0.20 nM for the rat hippocampal receptor. bindingdb.org This demonstrates that the benzamide scaffold can be incorporated into molecules that potently and selectively target G-protein coupled receptors.

Additionally, a class of related compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, were identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT), a key component in the regulation of acetylcholine (B1216132) neurotransmission. This line of research indicates that benzamide derivatives can be tailored to interact with transporter proteins, which are a distinct class of membrane receptors.

To understand the functional consequences of target engagement within a cellular context, cell-based assays are employed. Studies on benzamide derivatives reveal significant effects on pathways controlling cell proliferation and survival, particularly in cancer cells.

Research has shown that N-(piperidin-4-yl)benzamide derivatives can induce apoptosis by upregulating the expression of cleaved caspase-3 in HepG2 tumor cells. Furthermore, a potent PARP-1 inhibiting benzamide derivative, 13f , was found to effectively modulate key cellular pathways in HCT116 colorectal cancer cells. bohrium.com It induced cell cycle arrest at the G2/M phase, led to the accumulation of DNA double-strand breaks, reduced the mitochondrial membrane potential, and ultimately triggered apoptosis. bohrium.com

| Compound Class/Derivative | Cell Line | Cellular Pathway Modulated | Research Finding |

| N-(piperidin-4-yl)benzamide derivatives | HepG2 | Apoptosis Induction | Upregulated the expression of cleaved caspase-3 to promote tumor cell apoptosis. |

| Benzamide derivative 13f (PARP-1 inhibitor) | HCT116 | Cell Cycle Arrest | Induced cell cycle arrest at the G2/M phase. bohrium.com |

| Benzamide derivative 13f (PARP-1 inhibitor) | HCT116 | DNA Damage | Caused accumulation of DNA double-strand breaks. bohrium.com |

| Benzamide derivative 13f (PARP-1 inhibitor) | HCT116 | Apoptosis Induction | Reduced mitochondrial membrane potential, leading to apoptosis. bohrium.com |

These findings confirm that compounds based on the benzamide scaffold can effectively intervene in fundamental cellular processes that are often dysregulated in diseases like cancer.

Efficacy Studies in Relevant Disease Cell Lines

Following initial mechanistic studies, the direct efficacy of compounds is tested in cell lines representative of specific human diseases. The this compound scaffold has been explored for both antitumor and antiviral activities.

The cytotoxic and antiproliferative effects of benzamide derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of potential activity.

HepG2 (Liver Carcinoma): Novel N-(piperidin-4-yl)benzamide derivatives showed significant inhibitory activity in HepG2 cells, with compounds 10b and 10j recording IC₅₀ values of 0.12 μM and 0.13 μM, respectively.

A549 (Lung Carcinoma): While direct data for the title compound is scarce, related structures show activity. For instance, certain novel complexes have shown potent cytotoxic activities against A549 cell lines.

HT-29 (Colon Carcinoma): Studies on Sansalvamide A derivatives, a different class of compounds, have shown inhibitory activity against the HT-29 colon cancer cell line, with five compounds exhibiting greater than 75% inhibition. nih.gov Benzamide derivatives have shown high potency against other colon cancer cell lines like HCT116 and DLD-1. bohrium.com

MDA-MB-231 (Breast Carcinoma): The antiproliferative activity of various benzamide-related structures has been noted against the triple-negative breast cancer cell line MDA-MB-231.

| Compound/Derivative Class | Cancer Cell Line | Activity Type | Reported IC₅₀/EC₅₀ Value |

| N-(piperidin-4-yl)benzamide derivative 10b | HepG2 | Antitumor | 0.12 µM |

| N-(piperidin-4-yl)benzamide derivative 10j | HepG2 | Antitumor | 0.13 µM |

| Benzamide derivative 13f | HCT116 (Colon) | Antitumor | 0.30 µM bohrium.com |

| Benzamide derivative 13f | DLD-1 (Colon) | Antitumor | 2.83 µM bohrium.com |

| N-benzylbenzamide derivative 20b | Various | Antitumor | 12 - 27 nM nih.gov |

The therapeutic potential of the benzamide scaffold extends to infectious diseases, with derivatives showing promising activity against viral and parasitic pathogens.

Hepatitis B Virus (HBV): A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , demonstrated potent anti-HBV activity. nih.gov It was effective against both wild-type HBV (IC₅₀: 1.99 µM) and drug-resistant HBV strains (IC₅₀: 3.30 µM) in cell culture. nih.gov The proposed mechanism involves increasing the intracellular levels of the antiviral protein APOBEC3G. nih.gov

Avian Influenza Virus: The benzamide scaffold is a promising starting point for developing anti-influenza agents. One study identified a small benzamide compound, BMD-2601505 , that was effective in reducing cell death caused by avian influenza A virus, with a 50% effective concentration (EC₅₀) of 60-70 μM. karger.com Another series of benzamide derivatives designed to inhibit the influenza nucleoprotein yielded a compound with an IC₅₀ of 0.46 μM against the H3N2 influenza A strain. researchgate.net

Giardia duodenalis: While direct studies on benzamides are limited, the structurally related benzimidazoles are known to be highly effective against Giardia. Anthelmintic benzimidazoles like albendazole and mebendazole are 30- to 50-fold more active than the standard-of-care drug metronidazole against G. lamblia in vitro. nih.gov Their mechanism involves targeting the parasite's microtubules. nih.govnih.gov This suggests that related heterocyclic scaffolds like benzamides could also be explored for anti-giardial activity.

| Compound/Derivative | Pathogen | Cell Line/Assay | Reported IC₅₀/EC₅₀ Value |

| IMB-0523 | Hepatitis B Virus (wild-type) | HepG2.2.15 | 1.99 µM nih.gov |

| IMB-0523 | Hepatitis B Virus (drug-resistant) | HepG2.A64 | 3.30 µM nih.gov |

| BMD-2601505 | Avian Influenza A Virus | CPE Inhibition Assay | 60-70 µM karger.com |

| Benzamide Derivative 39 | Influenza A (H3N2) | Plaque Reduction | 0.46 µM researchgate.net |

| Albendazole | Giardia lamblia | In vitro growth | ~30-50x more active than metronidazole nih.gov |

| Mebendazole | Giardia lamblia | In vitro growth | ~30-50x more active than metronidazole nih.gov |

Antifungal Activity in Fungal Strains

There is currently no publicly available research detailing the evaluation of this compound against any fungal strains. Studies on structurally related compounds containing piperidine (B6355638) moieties have shown some antifungal potential, but direct evidence for this specific compound is lacking.

In Vivo Pharmacological Investigations in Animal Models

Comprehensive searches of scientific databases did not uncover any in vivo studies investigating the pharmacological properties of this compound in animal models.

Assessment of Therapeutic Potential in Disease Models (e.g., Antitumor Efficacy in Xenograft Models, Anti-fatigue Effects)

No studies have been published that assess the therapeutic potential of this compound in disease models. Consequently, there is no data on its efficacy in xenograft models for cancer research or its potential anti-fatigue effects. While other novel benzamide derivatives have been investigated for their antitumor properties, this specific compound has not been the subject of such research.

Pharmacodynamic Biomarker Analysis

In the absence of in vivo studies, there has been no analysis of pharmacodynamic biomarkers associated with the administration of this compound. Such studies are crucial for understanding a compound's mechanism of action and its effects on biological systems, but they have not yet been conducted for this molecule.

Future Directions and Emerging Research Avenues for 4 Methoxy N Piperidin 4 Yl Benzamide Research

Design of Multi-Targeting Ligands based on the 4-Methoxy-N-piperidin-4-yl-benzamide Scaffold

The development of multi-targeting ligands, or single molecules designed to interact with multiple biological targets, represents a paradigm shift in treating complex, multifactorial diseases like neurodegenerative disorders or certain cancers. The this compound core is well-suited for this approach due to its modular nature, which allows for systematic chemical modifications to integrate different pharmacophoric features.

One promising strategy is pharmacophore hybridization, which involves combining the structural elements of the benzamide (B126) scaffold with known pharmacophores for other relevant targets. For instance, by merging the this compound structure with moieties known to inhibit enzymes or receptors implicated in a disease pathway, researchers can create hybrid molecules with a dual mode of action. This approach has been successfully used with other piperidinyl-containing scaffolds to develop novel inhibitors for targets like the NLRP3 inflammasome, demonstrating the feasibility of such a strategy. mdpi.com The goal is to design a single chemical entity that can modulate a disease network more effectively than a combination of single-target drugs, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug-drug interactions.

Application as Chemical Probes for Elucidating Biological Pathways

High-quality chemical probes are indispensable tools for dissecting complex biological processes. An ideal probe is potent, selective, and well-characterized, allowing researchers to confidently link its cellular effects to the modulation of a specific target. Analogues of the this compound scaffold have shown significant promise in this area.

A notable example is the development of ML352, a potent and selective inhibitor of the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.gov CHT is crucial for the synthesis of the neurotransmitter acetylcholine (B1216132), and its dysfunction is linked to various neurological and cognitive disorders. nih.gov Prior to the development of probes like ML352, research in this area was hampered by the reliance on non-ideal tools like hemicholinium-3, which is toxic and has poor central nervous system penetration. nih.gov In contrast, ML352, derived from a related 4-methoxy-benzamide scaffold, exhibits a clean ancillary pharmacology profile, meaning it does not significantly interact with other common receptors, ion channels, or transporters. nih.gov This high selectivity makes it an excellent tool for specifically investigating the role of CHT in normal physiology and disease, without the confounding effects of off-target interactions. nih.gov Future research will likely focus on developing similar high-fidelity probes based on this scaffold to investigate other challenging biological targets.

Exploration of Novel Therapeutic Indications beyond Current Research Areas

The inherent versatility of the benzamide and piperidinyl moieties suggests that the therapeutic potential of the this compound scaffold is not limited to its initially explored targets. By systematically modifying the core structure, medicinal chemists can redirect the compound's biological activity towards entirely new therapeutic areas.

For example, different benzamide derivatives have been successfully developed as 5-HT4 receptor agonists for treating gastrointestinal disorders. researchgate.net This demonstrates that modifications to the benzamide core can tune its selectivity toward different receptor families. Similarly, other piperidinyl-containing structures have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. mdpi.com These examples underscore the principle that the this compound scaffold can serve as a valuable starting point for discovery programs targeting a wide range of conditions, including inflammatory diseases, metabolic disorders, and infectious diseases, by exploring novel structure-activity relationships.

| Potential Therapeutic Area | Rationale |

| Inflammatory Diseases | The piperidinyl moiety is present in scaffolds targeting inflammation-related proteins like the NLRP3 inflammasome. mdpi.com |

| Gastrointestinal Disorders | Related benzamide structures have shown activity as 5-HT4 receptor agonists, which are relevant for GI motility. researchgate.net |

| Oncology | The scaffold's modularity allows for the incorporation of pharmacophores targeting kinases or other cancer-related proteins. |

| Infectious Diseases | Derivatives could be optimized to inhibit essential enzymes in bacteria or viruses. |

Development of Chemoinformatic and Machine Learning Approaches for Compound Optimization

Modern drug discovery is increasingly driven by computational approaches that can analyze vast amounts of chemical data to predict the properties of new molecules, thereby accelerating the design-make-test-analyze cycle. Chemoinformatics and machine learning (ML) are poised to play a significant role in the future optimization of compounds derived from the this compound scaffold. nih.govmdpi.com

Researchers can build Quantitative Structure-Activity Relationship (QSAR) models using existing data from synthesized analogues. mdpi.com These models use mathematical equations to correlate a compound's structural features (represented by molecular descriptors or fingerprints) with its biological activity. mdpi.com An ML algorithm can be trained on this data to learn these complex relationships and then predict the potency and other properties of virtual, yet-to-be-synthesized compounds. nih.gov This data-driven approach allows for the rapid virtual screening of large chemical libraries based on the benzamide scaffold, prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com This not only saves significant time and resources but also has the potential to uncover non-obvious structural modifications that lead to improved activity and drug-like properties. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-N-piperidin-4-yl-benzamide?

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 4-aminopiperidine. A common method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in anhydrous dichloromethane or DMF. For example:

- Step 1 : Activate 4-methoxybenzoic acid with DCC/DMAP to form an active ester.

- Step 2 : React with 4-aminopiperidine under nitrogen to prevent oxidation.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Purify via column chromatography .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Dissolve in DMSO-d6 to observe methoxy (δ ~3.8 ppm) and piperidinyl protons (δ ~1.5–3.0 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 263.34 g/mol .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a tightly sealed container at 2–8°C, away from strong oxidizers (e.g., peroxides) .

- Emergency Measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS (GHS classification: H302/H315) .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved?

Conflicting solubility reports may arise from polymorphic forms or solvent impurities. Methodological steps include:

- Replicate Experiments : Test solubility in DMSO, water, and ethanol under controlled temperatures (25°C ± 0.5).

- X-ray Crystallography : Identify crystalline vs. amorphous forms affecting solubility.

- Computational Modeling : Use COSMO-RS to predict solubility parameters .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Replace DCC with EDC·HCl for cost-effectiveness and easier removal.

- Solvent Choice : Switch to THF for better solubility of intermediates.

- Process Monitoring : Implement in-line FTIR to track amide bond formation.

- Scale-Up Example : A 100 mmol scale reaction achieved 78% yield using EDC·HCl and HOBt in THF .

Q. How does the piperidinyl group influence biological activity in vitro?

The piperidinyl moiety enhances membrane permeability, as shown in:

- Caco-2 Assays : Permeability increased by 40% compared to non-piperidinyl analogs.

- SAR Studies : N-methylation of piperidine reduces cytotoxicity (IC50 > 100 µM in HEK293 cells) while retaining target binding .

- Kinetic Solubility : Piperidinyl derivatives show improved solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Q. What experimental designs address stability issues under varying pH conditions?

- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 40°C for 24 hours.

- Analytical Monitoring : Use UPLC-PDA to detect degradation products (e.g., hydrolyzed benzoic acid).

- Stability Threshold : >90% purity maintained at pH 4–7, but degrades rapidly in alkaline conditions (t1/2 = 2 hours at pH 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products